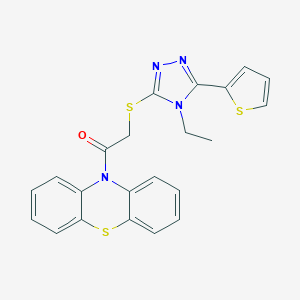![molecular formula C22H14ClN3O3 B292947 5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292947.png)
5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]furo[3,2-d]pyrimidines This compound is characterized by its unique fused ring structure, which includes a pyridine ring, a furan ring, and a pyrimidine ring
Méthodes De Préparation
The synthesis of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between an appropriate aldehyde and an amine.
Cyclization to Form the Furan Ring: The next step involves the cyclization of the intermediate to form the furan ring. This is typically achieved through a cyclization reaction using a suitable reagent.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a cyclization reaction involving a suitable precursor.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its potential use in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its therapeutic effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer properties.
Benzo[4,5]furo[3,2-d]pyrimidines: These compounds also have a fused ring structure and are used in the development of new materials and pharmaceuticals.
The uniqueness of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C22H14ClN3O3 |
|---|---|
Poids moléculaire |
403.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C22H14ClN3O3/c1-12-11-16(13-5-3-2-4-6-13)24-20-17(12)18-19(29-20)21(27)26(22(28)25-18)15-9-7-14(23)8-10-15/h2-11H,1H3,(H,25,28) |
Clé InChI |
VLUJJKKPJBRYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)
![3-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B292877.png)
![4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292878.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![1-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]propan-2-one](/img/structure/B292880.png)
![11-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292882.png)
![N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea](/img/structure/B292885.png)
![1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-phenylurea](/img/structure/B292887.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(thien-2-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292890.png)
